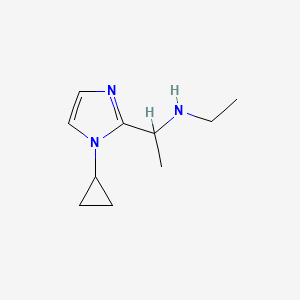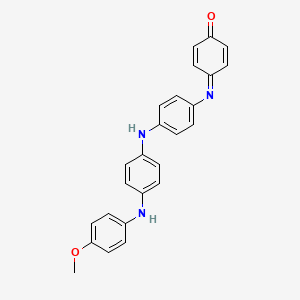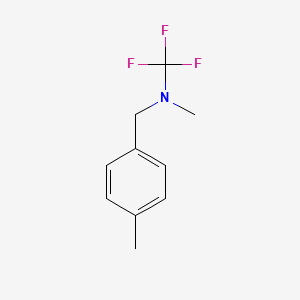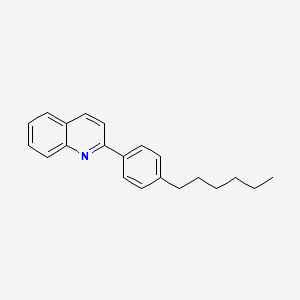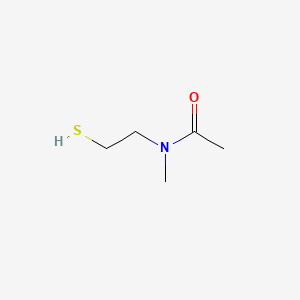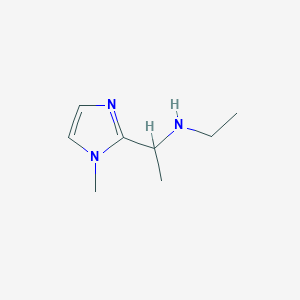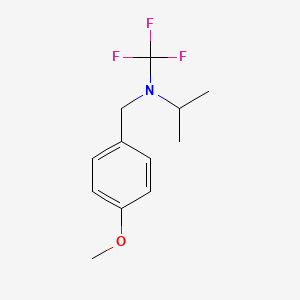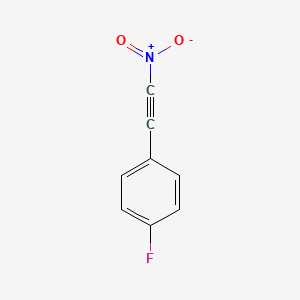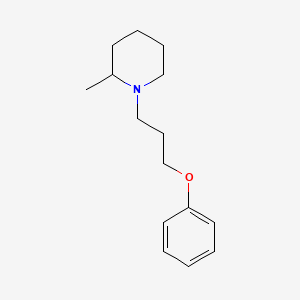
2-Methyl-1-(3-phenoxypropyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(3-phenoxypropyl)piperidine is a chemical compound belonging to the piperidine class of heterocyclic compounds. Piperidines are six-membered rings containing one nitrogen atom, and they are widely recognized for their significant roles in medicinal chemistry and synthetic organic chemistry . This particular compound is characterized by the presence of a methyl group at the second position and a phenoxypropyl group at the first position of the piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-phenoxypropyl)piperidine can be achieved through various methods. One common approach involves the reaction of 2-methylpiperidine with 3-phenoxypropyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions that are efficient and environmentally friendly. For example, the use of ionic liquids as catalysts can facilitate the synthesis of piperidine derivatives through one-pot multi-component reactions. These methods offer advantages such as high yields, short reaction times, and mild reaction conditions .
化学反应分析
Types of Reactions
2-Methyl-1-(3-phenoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine nitrogen or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
科学研究应用
2-Methyl-1-(3-phenoxypropyl)piperidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-1-(3-phenoxypropyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various biological pathways, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to these targets and altering their activity, leading to physiological responses .
相似化合物的比较
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Dihydropyridine: A partially saturated derivative of pyridine with significant pharmacological properties.
Other Piperidine Derivatives: Compounds such as 1-benzylpiperidine and 4-phenylpiperidine share structural similarities and are used in various applications.
Uniqueness
2-Methyl-1-(3-phenoxypropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxypropyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and development .
属性
CAS 编号 |
63885-12-1 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC 名称 |
2-methyl-1-(3-phenoxypropyl)piperidine |
InChI |
InChI=1S/C15H23NO/c1-14-8-5-6-11-16(14)12-7-13-17-15-9-3-2-4-10-15/h2-4,9-10,14H,5-8,11-13H2,1H3 |
InChI 键 |
OTMLATMCCJDRRG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCOC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


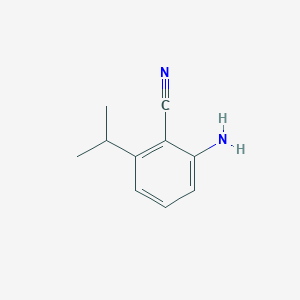
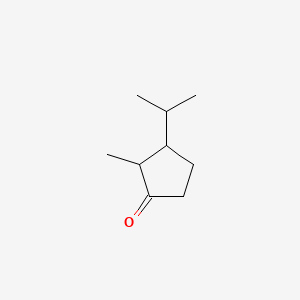
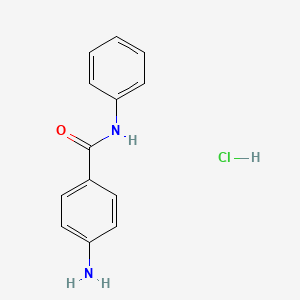
![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)

